DNA Condensation Efficiency: Tetralysine vs. Trilysine, Pentalysine, and Poly-L-lysine
Tetralysine exhibits an intermediate DNA condensation efficiency that is quantitatively distinct from other lysine-based agents. In light scattering assays measuring the compaction of λ-DNA, the concentration required to achieve 50% DNA compaction (EC50) was 20 μM for Tetralysine. This is one-tenth as potent as pentalysine (EC50 = 2 μM) and over 5,500 times less potent than poly-L-lysine (EC50 = 0.0036 μM). Trilysine, lacking sufficient cationic charge, failed to provoke any detectable DNA condensation [1].
| Evidence Dimension | Efficiency of DNA condensation into nanoparticles |
|---|---|
| Target Compound Data | EC50 = 20 μM |
| Comparator Or Baseline | Trilysine (Lys3): No condensation; Pentalysine (Lys5): EC50 = 2 μM; Poly-L-lysine (PLL): EC50 = 0.0036 μM |
| Quantified Difference | 10-fold less potent than pentalysine; >5,500-fold less potent than PLL; Trilysine is ineffective |
| Conditions | λ-DNA compaction assay under ionic conditions; measurement by light scattering |
Why This Matters
This intermediate EC50 value allows researchers to select a precise level of DNA condensation for applications like gene delivery vector formulation, avoiding the excessive aggregation often seen with polymeric agents or the inefficacy of shorter oligomers.
- [1] Irina Nayvelt, Thresia Thomas, T J Thomas. Mechanistic differences in DNA nanoparticle formation by oligo- and poly-lysine and temperature effects on nanoparticle stability. Cancer Res (2006) 66 (8_Supplement): 257. View Source
